molecular formula C6H8N2O3 B12897881 (E)-Acetaldehyde O-(3-methoxyisoxazol-5-yl) oxime

(E)-Acetaldehyde O-(3-methoxyisoxazol-5-yl) oxime

Cat. No.: B12897881
M. Wt: 156.14 g/mol
InChI Key: NFYGCDTXNJUEMC-XVNBXDOJSA-N
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Description

(E)-Acetaldehyde O-(3-methoxyisoxazol-5-yl) oxime is a chemical compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an oxime group attached to the acetaldehyde moiety and a methoxy group on the isoxazole ring. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Acetaldehyde O-(3-methoxyisoxazol-5-yl) oxime typically involves the following steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a (3 + 2) cycloaddition reaction between nitrile oxides and alkynes.

    Introduction of Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide in the presence of a base.

    Formation of Oxime Group: The oxime group is formed by reacting the aldehyde with hydroxylamine under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(E)-Acetaldehyde O-(3-methoxyisoxazol-5-yl) oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.

Major Products

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted isoxazoles depending on the nucleophile used.

Scientific Research Applications

(E)-Acetaldehyde O-(3-methoxyisoxazol-5-yl) oxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-Acetaldehyde O-(3-methoxyisoxazol-5-yl) oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, affecting their function. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-Acetaldehyde O-(3-methoxyisoxazol-5-yl) oxime is unique due to the presence of both an oxime and a methoxy group, which confer distinct chemical reactivity and biological activity. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C6H8N2O3

Molecular Weight

156.14 g/mol

IUPAC Name

(E)-N-[(3-methoxy-1,2-oxazol-5-yl)oxy]ethanimine

InChI

InChI=1S/C6H8N2O3/c1-3-7-10-6-4-5(9-2)8-11-6/h3-4H,1-2H3/b7-3+

InChI Key

NFYGCDTXNJUEMC-XVNBXDOJSA-N

Isomeric SMILES

C/C=N/OC1=CC(=NO1)OC

Canonical SMILES

CC=NOC1=CC(=NO1)OC

Origin of Product

United States

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